Cas no 204135-70-6 (3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid)

3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 204135-70-6
- 3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
- 3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoicacid
- EN300-1286337
- 2-Thiophenepropanoic acid, β-amino-4-bromo-5-chloro-
- 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
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- インチ: 1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)
- InChIKey: QQDOICQSEGVDLA-UHFFFAOYSA-N
- SMILES: BrC1=C(SC(=C1)C(CC(=O)O)N)Cl
計算された属性
- 精确分子量: 282.90694g/mol
- 同位素质量: 282.90694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 91.6Ų
じっけんとくせい
- 密度みつど: 1.830±0.06 g/cm3(Predicted)
- Boiling Point: 400.4±45.0 °C(Predicted)
- 酸度系数(pKa): 3.14±0.12(Predicted)
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1286337-100mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1286337-50mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1286337-500mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1286337-5000mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1286337-1.0g |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1286337-10000mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
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$3622.0 | 2023-10-01 | ||
Enamine | EN300-1286337-1000mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
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$842.0 | 2023-10-01 | ||
Enamine | EN300-1286337-2500mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1286337-250mg |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
204135-70-6 | 250mg |
$774.0 | 2023-10-01 |
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acidに関する追加情報
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic Acid: A Comprehensive Overview
The compound with CAS No 204135-70-6, known as 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, with substituents that include bromine, chlorine, and an amino group. The presence of these functional groups makes it a versatile molecule with promising prospects in drug discovery, material science, and other advanced research areas.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry, particularly for their role in designing bioactive molecules. The 4-bromo-5-chlorothiophen moiety in this compound contributes to its electronic properties, making it an ideal candidate for exploring interactions with biological systems. The amino group attached to the propanoic acid backbone further enhances its ability to participate in hydrogen bonding, a critical factor in drug design for improving bioavailability and target specificity.
One of the most exciting developments involving 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is its potential application in the field of antimicrobial agents. Researchers have reported that this compound exhibits significant activity against various bacterial and fungal strains, suggesting its role as a lead compound for developing new antibiotics. The bromine and chlorine substituents are believed to play a crucial role in enhancing the molecule's antimicrobial properties by modifying its electron distribution and increasing its lipophilicity.
In addition to its biological applications, this compound has also been explored for its potential in material science. The thiophene ring is known for its conjugated π-system, which makes it suitable for applications in organic electronics. Studies have shown that incorporating 4-bromo-5-chlorothiophen derivatives into polymer frameworks can improve their electrical conductivity and mechanical stability, paving the way for their use in flexible electronics and advanced materials.
The synthesis of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by functionalization with the amino group. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, reducing production costs and increasing accessibility for researchers worldwide.
Another area where this compound has shown promise is in bioimaging. The unique electronic properties of the thiophene ring allow for fluorescence-based imaging techniques, which are invaluable in studying cellular processes and diagnosing diseases at the molecular level. By modifying the substituents on the thiophene ring, researchers can tune the fluorescence properties of the molecule to suit specific imaging requirements.
The versatility of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid extends to its use as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. For instance, coupling reactions can be employed to attach additional functional groups, further expanding its range of applications.
Looking ahead, ongoing research is focused on optimizing the properties of this compound for specific applications while exploring new avenues for its use. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock even greater potential for CAS No 204135-70-6, solidifying its position as a key molecule in modern scientific research.
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